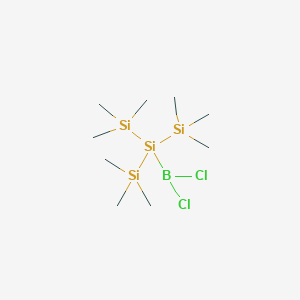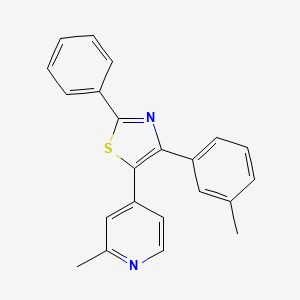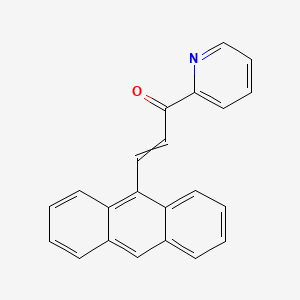![molecular formula C15H13N5O B14245730 N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide CAS No. 203735-91-5](/img/structure/B14245730.png)
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide typically involves the acylation of amines with acyl chlorides. One common method involves the use of 2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride as a key reagent. This reagent can be synthesized by treating 5-phenyl-1H-tetrazole with acetyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl or tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of tetrazole N-oxides, while reduction could yield amine derivatives .
Aplicaciones Científicas De Investigación
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: Preliminary studies suggest it may have antidiabetic and anti-obesity activities.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. For instance, it has been shown to exhibit antidiabetic activity by interacting with enzymes involved in glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrazole-containing molecules such as:
Losartan: An antihypertensive drug.
Latamoxef: A cephalosporin antibiotic.
Pemiroplast: A histamine receptor blocker.
Uniqueness
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other tetrazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Propiedades
Número CAS |
203735-91-5 |
|---|---|
Fórmula molecular |
C15H13N5O |
Peso molecular |
279.30 g/mol |
Nombre IUPAC |
N-[(5-phenyltetrazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C15H13N5O/c21-15(13-9-5-2-6-10-13)16-11-20-18-14(17-19-20)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,21) |
Clave InChI |
QCFDREGDNLPVRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(N=N2)CNC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


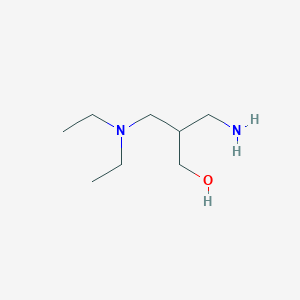


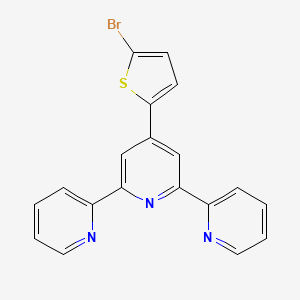
![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
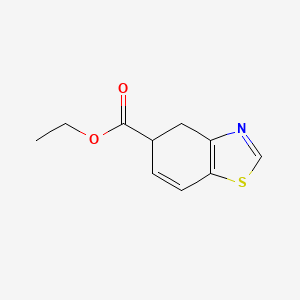
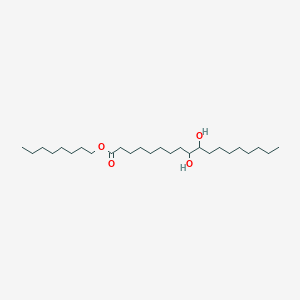

![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
